2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Beschreibung
This compound features a tricyclic core (7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraene) with an ethyl group at position 10 and a sulfanylacetamide side chain linked to a 3-phenyl-1,2,4-thiadiazol-5-yl moiety. Though direct pharmacological data are absent in the provided evidence, structural analogs suggest relevance in antimicrobial or enzyme-targeting applications .
Eigenschaften
IUPAC Name |
2-[(10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS3/c1-2-15-22-19(17-13-9-6-10-14(13)29-20(17)23-15)28-11-16(27)24-21-25-18(26-30-21)12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPRJWOLNIRCKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NC4=NC(=NS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
N-Ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide
- Molecular Formula : C₁₆H₁₉N₃O₂S₂
- Molecular Weight : 349.5 g/mol
- Key Substituents : Prop-2-enyl at position 11, ethyl at position 10.
- Solubility : 37.5 µg/mL (pH 7.4) .
- Structural Differences : Lacks the 3-phenyl-1,2,4-thiadiazole group, replacing it with a smaller prop-2-enyl chain. This reduces steric bulk and may enhance solubility but diminish target specificity compared to the target compound.
10-Ethyl-12-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraene
- Molecular Formula : C₁₇H₁₉N₃S₃
- Molecular Weight : 377.5 g/mol
- Key Substituents : Methylthiazole group attached via a methylene bridge.
N-(3,4-Dimethylphenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide
- Molecular Formula : C₂₀H₂₂N₃O₂S₂
- Molecular Weight : 408.5 g/mol
- Key Substituents : 3,4-Dimethylphenyl group.
Structural and Functional Analysis
Core Modifications
- Tricyclic System : All analogs share the 7-thia-9,11-diazatricyclo core, critical for rigidity and electronic properties. Ethyl at position 10 is conserved, suggesting its role in stabilizing the tricyclic conformation .
- Sulfanylacetamide Side Chain : A common feature, but the terminal group varies (e.g., phenyl-thiadiazole vs. methylthiazole), altering binding affinity and selectivity.
Substituent Effects
- Solubility : The target compound’s phenyl-thiadiazole group likely reduces solubility compared to the prop-2-enyl analog due to increased hydrophobicity.
- Bioactivity : Thiadiazole rings (as in the target compound) are associated with antimicrobial and enzyme-inhibitory activities, as seen in related thiadiazolylthio antibiotics .
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be controlled?
The synthesis typically involves a multi-step approach:
- Core preparation : Formation of the tricyclic thia-diazatricyclo framework via cyclization reactions under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) .
- Substituent introduction : Sequential alkylation/sulfanylation steps to attach the 10-ethyl and acetamide-thiadiazole groups. Sodium hydride or similar bases are often used to deprotonate reactive sites .
- Final coupling : Thioether bond formation between the core and the acetamide-thiadiazole moiety, requiring anhydrous conditions and catalysts like EDCI/HOBt . Key controls : Temperature (60–100°C), solvent purity, and exclusion of moisture to prevent side reactions .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry. Aromatic proton signals (δ 7.2–8.5 ppm) and thiadiazole carbons (δ 160–170 ppm) are diagnostic .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 444.91 for related analogs) .
Q. What preliminary biological activities have been reported for structurally similar compounds?
Analogous tricyclic thia-diazatricyclo derivatives exhibit:
- Antimicrobial activity : Disruption of cell wall synthesis in Staphylococcus aureus (MIC = 8–16 µg/mL) .
- Anticancer effects : Induction of apoptosis in MCF-7 breast cancer cells (IC₅₀ = 12 µM) via caspase-3 activation .
- Anti-inflammatory properties : Inhibition of TNF-α and IL-6 in murine models (40–60% reduction at 10 mg/kg) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for higher yields or novel derivatives?
- Quantum chemical calculations : Use software like Gaussian or ORCA to model transition states and identify low-energy pathways for cyclization steps .
- Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts. For example, ML-guided screening may prioritize DMF over THF for sulfanylation due to higher dielectric constants stabilizing intermediates .
- Molecular docking : Pre-screen derivatives for target binding (e.g., COX-2 or 5-lipoxygenase) to prioritize synthesis .
Q. What strategies resolve contradictions in biological activity data across studies?
- Orthogonal assays : Cross-validate apoptosis claims via flow cytometry (Annexin V/PI) and mitochondrial membrane potential assays .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., de-ethylated analogs) that may contribute to off-target effects .
- Dose-response reevaluation : Test activity across a broader concentration range (0.1–100 µM) to rule out assay-specific thresholds .
Q. How do substituent modifications (e.g., ethyl vs. methyl groups) impact target selectivity?
- Case study : Replacing the 10-ethyl group with methyl reduces steric bulk, enhancing binding to the hydrophobic pocket of 5-LOX (ΔΔG = -2.3 kcal/mol in docking studies) .
- Synthetic guidance : Introduce electron-withdrawing groups (e.g., -Cl) at the phenyl ring to improve metabolic stability (t½ increased from 2.1 to 5.7 hours in hepatocyte assays) .
Q. What experimental designs mitigate challenges in scaling up synthesis?
- Flow chemistry : Continuous flow reactors improve heat/mass transfer during exothermic cyclization steps, reducing byproduct formation .
- DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., temperature, catalyst loading) for the sulfanylation step, maximizing yield from 45% to 72% .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Core Synthesis
| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclization | DMF | K₂CO₃ | 80 | 58 |
| Alkylation | THF | NaH | 60 | 65 |
| Sulfanylation | DCM | EDCI/HOBt | RT | 72 |
Q. Table 2. Biological Activity Comparison of Analogues
| Compound Modification | Target | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 10-Ethyl, 3-phenylthiadiazole | Caspase-3 | 12.0 | Apoptosis induction |
| 10-Methyl, 4-Cl-phenyl | 5-LOX | 8.5 | Enzyme inhibition |
| Unsubstituted core | TNF-α | 24.7 | Cytokine suppression |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
